molecular formula C23H15N3O2 B2543398 (2Z)-N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine CAS No. 2321333-33-7

(2Z)-N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine

Cat. No.: B2543398
CAS No.: 2321333-33-7
M. Wt: 365.392
InChI Key: RHTXCQYXOURVPQ-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves an efficient one-pot method . Specifically, it is synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. Notably, this method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope encompasses various amidoxime and isatoic anhydride derivatives, including aryl, hetaryl, and cycloalkyl substitutions .


Molecular Structure Analysis

  • Intriguingly, the compound exhibits intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH₂ group .


Chemical Reactions Analysis

The compound’s reactivity and potential transformations are essential considerations. Given its 1,2,4-oxadiazole core, it may participate in various reactions, including rearrangements due to its low aromaticity and the presence of a weak O–N bond. Organic synthesis strategies can leverage these characteristics .


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 147–150°C .
  • NMR Spectrum : The ^1H NMR spectrum reveals characteristic peaks corresponding to different functional groups, including CH₃, NH₂, and aromatic protons .

Properties

IUPAC Name

N-phenyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c1-3-9-16(10-4-1)21-25-23(28-26-21)19-15-17-11-7-8-14-20(17)27-22(19)24-18-12-5-2-6-13-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXCQYXOURVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.